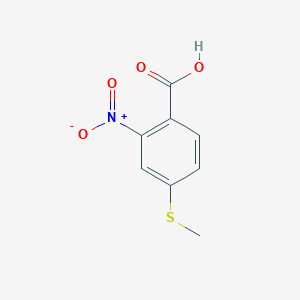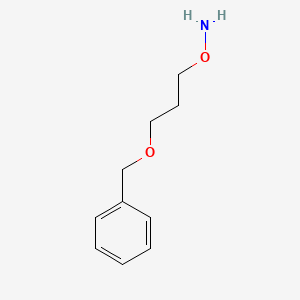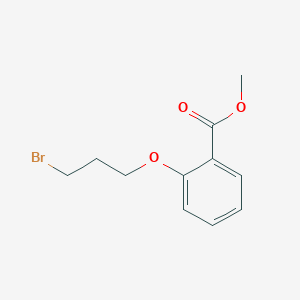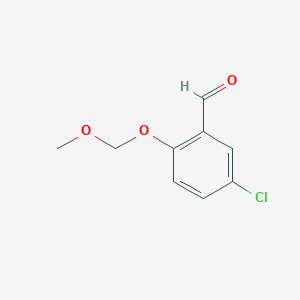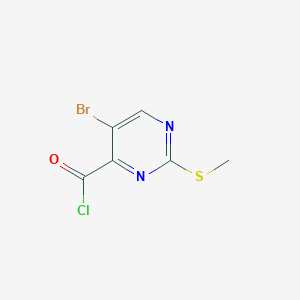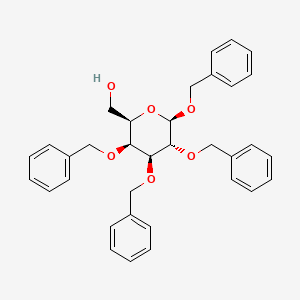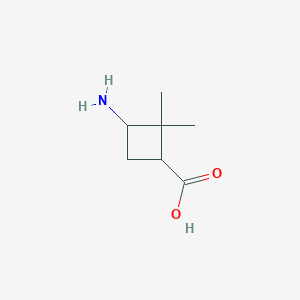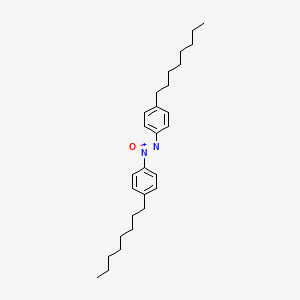
4,4'-Dioctylazoxybenzene
Vue d'ensemble
Description
4,4’-Dioctylazoxybenzene is a chemical compound with the molecular formula C28H42N2O and a molecular weight of 422.65 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Synthesis Analysis
The synthesis of 4,4’-Dioctylazoxybenzene and similar compounds often involves the use of microfluidic reactors with gel-bound proline organocatalysts under continuous flow . The formation of differently substituted azoxybenzenes by reductive dimerization of nitrosobenzenes within minutes at mild conditions in good to almost quantitative yields is described .
Molecular Structure Analysis
The molecular structure of 4,4’-Dioctylazoxybenzene consists of 28 carbon atoms, 42 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The structure can be analyzed in detail using NMR and single-crystal X-ray diffraction .
Chemical Reactions Analysis
4,4’-Dioctylazoxybenzene can undergo various chemical reactions. For instance, it can be used in the formation of differently substituted azoxybenzenes by reductive dimerization of nitrosobenzenes . The effects of different functionalities on conversion, yield, and reaction times can be analyzed in detail by NMR .
Applications De Recherche Scientifique
Mass Spectrometry Analysis
A study explored the use of derivatization-enhanced detection strategy (DEDS) in mass spectrometry for analyzing phenolic derivatives like 4-hydroxybenzoates, which are structurally related to 4,4'-dioctylazoxybenzene. The method enhances the detection of compounds like 4,4'-dioctylazoxybenzene and their metabolites in commercial products and biological samples (Lee et al., 2017).
Supercritical Carbon Dioxide Extraction
Research by Bermúdez et al. (2002) demonstrated the extraction of liquid crystalline 4,4'-dibutylazobenzene, a compound similar to 4,4'-dioctylazoxybenzene, from polystyrene matrices using supercritical carbon dioxide. This method proved to be more efficient and time-saving compared to conventional extraction techniques (Bermúdez et al., 2002).
Molecular Rearrangement Studies
Shimao and Matsumura (1976) investigated the Wallach rearrangements of 4,4'-dialkylazoxybenzenes, which include compounds like 4,4'-dioctylazoxybenzene. Their study revealed novel rearrangement products, offering insights into the chemical behavior of such compounds under different conditions (Shimao & Matsumura, 1976).
Spectrophotometry in Drug Binding Studies
2-(4'-Hydroxybenzeneazo)benzoic acid, related to 4,4'-dioctylazoxybenzene, was used in a study by Zia and Price (1975) as a spectrophotometric probe. This approach provided insights into the binding affinities of various drugs to proteins, indicating the potential for similar applications in studying 4,4'-dioctylazoxybenzene and related compounds (Zia & Price, 1975).
Intermolecular Interaction Studies
A study on 4,4'-di-n-propoxyazoxybenzene, structurally related to 4,4'-dioctylazoxybenzene, conducted by Roychoudhury et al. (1988), focused on the statistical study of molecular ordering based on intermolecular interaction energy calculations. This research provides a foundation for understanding the behavior of similar compounds in various environments (Roychoudhury et al., 1988).
Hypervalent Iodine(III) Mediated Reactions
Recent Scientific Research Applications of 4,4'-Dioctylazoxybenzene (2021-2023)
Molecular Imprinting in Water Purification
Das, Wankhade, and Kumar (2021) developed a molecularly imprinted polymer using ionic liquids and graphene oxide composites for removing contaminants like 4-Hydroxy benzoic acid (a metabolite of Paraben), which is structurally similar to 4,4'-Dioctylazoxybenzene. This approach is significant for controlling the adverse effects of emerging contaminants in the ecosystem (Das, Wankhade, & Kumar, 2021).
Electrochemical Sensing
Soysal (2021) explored the development of an electrochemical sensor based on molecularly imprinted polymers for detecting Methyl Paraben, a compound structurally related to 4,4'-Dioctylazoxybenzene. This sensor could potentially be adapted for the detection of similar compounds, demonstrating the versatility of electrochemical methods in the analysis of complex molecules (Soysal, 2021).
Biotransformation in Microbial Systems
Zhai, Ji, Zhao, and Pavlostathis (2021) investigated the biotransformation of 4-Hydroxybenzoic Acid in a microbial electrolysis cell. Their findings could be relevant to the understanding of the biotransformation pathways of similar compounds like 4,4'-Dioctylazoxybenzene in microbial systems, providing insights into environmental remediation techniques (Zhai et al., 2021).
Photocatalytic Turnover Studies
Singh et al. (2023) conducted research on the photocatalytic degradation of 4-Hydroxynitrobenzene, a compound with similar properties to 4,4'-Dioctylazoxybenzene. The study focused on its degradation under solar light, highlighting the potential of photocatalytic methods in environmental clean-up and the detoxification of hazardous compounds (Singh et al., 2023).
Advanced Oxidation Processes in Water Treatment
Qutob, Hussein, Alamry, and Rafatullah (2022) reviewed advanced oxidation processes for treating water contaminated with recalcitrant compounds, focusing on acetaminophen degradation pathways. This research underscores the effectiveness of advanced oxidation in degrading complex organic pollutants, which could be applicable to compounds like 4,4'-Dioctylazoxybenzene (Qutob et al., 2022).
Propriétés
IUPAC Name |
(4-octylphenyl)-(4-octylphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-30(31)28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPIEJDOXRDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545855 | |
| Record name | 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dioctylazoxybenzene | |
CAS RN |
37592-90-8 | |
| Record name | 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)


